Methyl 4-fluorobenzoylacetate

Catalog No.
S1892371
CAS No.
63131-29-3
M.F
C10H9FO3
M. Wt
196.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 4-fluorobenzoylacetate

CAS Number

63131-29-3

Product Name

Methyl 4-fluorobenzoylacetate

IUPAC Name

methyl 3-(4-fluorophenyl)-3-oxopropanoate

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

InChI

InChI=1S/C10H9FO3/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3

InChI Key

HGLVYXXPRSNKQN-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)F

Canonical SMILES

COC(=O)CC(=O)C1=CC=C(C=C1)F

Synthesis of Heterocyclic Compounds:

Methyl 4-fluorobenzoylacetate serves as a crucial precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles have diverse applications in medicinal chemistry and materials science []. For instance, research has shown its utility in the synthesis of 3-amino-4-(4-fluoro-phenyl)furazan, a potential anticonvulsant agent [].

Preparation of Substituted Coumarin Derivatives:

Coumarins are a class of naturally occurring plant chemicals with a broad range of biological activities. Methyl 4-fluorobenzoylacetate can be employed in the preparation of various substituted coumarin derivatives. These derivatives hold promise for further research into their potential as 5-lipoxygenase inhibitors, enzymes involved in inflammatory processes [].

Methyl 4-fluorobenzoylacetate is an organic compound with the molecular formula C10H9FO3C_{10}H_{9}FO_{3} and a molecular weight of 196.18 g/mol. It features a methyl ester functional group and a fluorinated aromatic ring, specifically a 4-fluorophenyl group. This compound is typically a clear colorless to pale yellow liquid and is soluble in organic solvents. It is identified by its CAS number 63131-29-3 and is known for its potential applications in various chemical syntheses and biological research .

, including:

  • Esterification: Reacting with alcohols to form new esters.
  • Hydrolysis: In the presence of water, it can be converted back into the corresponding acid and alcohol.
  • Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles, allowing for further functionalization of the molecule.

These reactions are important for synthesizing derivatives that may have enhanced biological or chemical properties .

Methyl 4-fluorobenzoylacetate exhibits various biological activities, particularly as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This inhibition suggests potential applications in pharmacology, particularly in drug metabolism studies. Additionally, its structure allows it to interact with biological membranes, indicating possible uses in drug delivery systems .

The synthesis of methyl 4-fluorobenzoylacetate typically involves the following methods:

  • Acylation: The compound can be synthesized via acylation of acetylacetone with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.
  • Esterification: Another route involves the esterification of 4-fluorobenzoylacetic acid with methanol using acid catalysts.
  • Condensation Reactions: It may also be produced through condensation reactions involving fluorinated aromatic compounds and acetyl derivatives.

These methods highlight the versatility of this compound's synthesis, allowing for modifications that can lead to various derivatives with specific properties .

Methyl 4-fluorobenzoylacetate has several notable applications:

  • Pharmaceuticals: Its role as an enzyme inhibitor makes it valuable in drug development and metabolic studies.
  • Chemical Intermediates: It serves as an intermediate in synthesizing other organic compounds, particularly those requiring fluorinated moieties.
  • Research: Used in biochemical assays to study enzyme activities and interactions due to its ability to modify biological pathways .

Studies on the interactions of methyl 4-fluorobenzoylacetate focus on its inhibitory effects on cytochrome P450 enzymes. Such interactions are crucial for understanding how this compound can influence drug metabolism and potential toxicological effects. Furthermore, research indicates that it may interact with various biological membranes, enhancing its utility in drug delivery systems .

Methyl 4-fluorobenzoylacetate shares similarities with several compounds due to its structural features. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-fluorobenzoylacetateC11H11FO3C_{11}H_{11}FO_{3}Ethyl ester variant; similar reactivity
Methyl benzoateC9H10O2C_{9}H_{10}O_{2}Non-fluorinated; common ester
Methyl 3-fluorobenzoylacetateC10H9FO3C_{10}H_{9}FO_{3}Different fluorine position; similar activity

Uniqueness

Methyl 4-fluorobenzoylacetate is unique due to the presence of a fluorine atom at the para position, which significantly influences its chemical reactivity and biological activity compared to non-fluorinated analogs. Its ability to inhibit specific cytochrome P450 enzymes further distinguishes it from other similar compounds, making it a valuable candidate for pharmaceutical research and development .

XLogP3

1.7

Other CAS

63131-29-3

Wikipedia

Methyl 4-fluorobenzoylacetate

Dates

Modify: 2023-08-16

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